molecular formula C14H14N2O2 B2795520 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid CAS No. 1017199-72-2

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid

Cat. No.: B2795520
CAS No.: 1017199-72-2
M. Wt: 242.278
InChI Key: IPLRIFOYICTCRM-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid (CAS: 1240528-11-3 as hydrochloride salt) is a quinoline derivative featuring a pyrrolidine substituent at the 2-position and a carboxylic acid group at the 3-position of the quinoline ring. It is primarily utilized in research and development, particularly in the synthesis of pharmacologically active molecules . The pyrrolidine moiety introduces basicity and conformational flexibility, which may influence binding interactions in biological systems. Its structural framework aligns with known antibacterial and antitumor agents, making it a candidate for further medicinal chemistry exploration.

Properties

IUPAC Name

2-pyrrolidin-1-ylquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)11-9-10-5-1-2-6-12(10)15-13(11)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLRIFOYICTCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of quinoline derivatives with pyrrolidine under acidic or basic conditions, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available quinoline and pyrrolidine derivatives. The process often includes steps such as condensation, cyclization, and oxidation, optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Amidation Reactions

This compound serves as a key intermediate for synthesizing bioactive amides through coupling reactions with diverse amines:

  • Reaction with 3-aminobenzenesulfonamide :
    Using HATU/DIPEA in dichloromethane (DCM), 2-(pyrrolidin-1-yl)quinoline-3-carboxylic acid reacts to form N-(3-sulfamoylphenyl)quinoline-3-carboxamide (67% yield). This derivative exhibits potential as a sodium channel (Nav1.8) inhibitor .
    Key data :

    Reagent SystemProductYieldBiological Target
    HATU/DIPEA/DCM7 67%Nav1.8 inhibition
  • Coupling with 2-methoxyaniline :
    In DMF with HATU and N-ethyl-N-isopropylpropan-2-amine, the acid forms N-(2-methoxyphenyl)-3-(piperidin-1-yl)quinoxaline-2-carboxamide (87% yield), highlighting adaptability in aryl amide synthesis .

Carboxylation and Lithiation

The quinoline core undergoes directed metallation for carboxylation:

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety participates in stereoselective modifications critical for bioactivity:

  • Chiral recognition :
    Enantiomers of 7-(3-aminopyrrolidinyl)quinolones show 10–60× potency differences against bacterial DNA gyrase . For 2-(pyrrolidin-1-yl) derivatives, stereochemistry at C-2 or C-3 impacts target binding .

Antibacterial Activity Correlations

While the query focuses on reactions, biological data contextualize synthetic efforts:

  • mGluR1 antagonism :
    Analogous 2-pyrrolidinylquinoline-6-carboxamides (e.g., 12b , 13c ) show IC₅₀ values of 2.16 µM in calcium flux assays .

  • CYP inhibition :
    Derivatives display moderate CYP isozyme inhibition (e.g., 10 µM concentration reduces activity by 20–40%) .

Comparative Reaction Efficiency

Reaction TypeYield RangeKey ReagentsApplications
Amidation67–87%HATU, DIPEANav1.8/mGluR1 inhibitors
Carboxylation62–93%n-BuLi, CO₂Core structure diversification
Stereoselective alkylationN/AChiral aminesAntibacterial optimization

Synthetic Challenges and Optimizations

  • Acid sensitivity : Workup under mild acidic conditions (pH 5) prevents decarboxylation .

  • Purification : Silica chromatography (CH₂Cl₂/MeOH or EtOAc/hexanes) resolves polar byproducts .

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid is its role as an antibacterial agent. Research indicates that derivatives of this compound exhibit potent activity against a range of bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationship Studies

Research has delved into the structure-activity relationships (SAR) of various derivatives of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid. For instance, a series of enantiomerically homogeneous compounds were synthesized and evaluated for their in vitro and in vivo activities. The stereochemistry at specific positions was found to be crucial for maintaining antibacterial potency .

Case Studies

Several case studies highlight the effectiveness of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid in clinical settings:

  • Clinical Evaluation : The compound A-60969, a derivative of this class, is undergoing clinical evaluation due to its promising antibacterial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria .
  • Comparative Studies : In comparative studies against established antibiotics like ampicillin and gentamicin, certain derivatives demonstrated superior activity against resistant strains, indicating their potential as alternative treatments .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid derivatives. These studies are critical for understanding the therapeutic window and safety profile of these compounds.

Parameter Findings
SolubilityEnhanced by structural modifications
Half-lifeVaries significantly among derivatives
ToxicityGenerally low; however, specific studies needed for each derivative

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases, ion channels, and DNA.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural differentiators among quinoline-3-carboxylic acid derivatives include:

Compound Name Substituent at 2-position Substituent at Other Positions Molecular Formula Molecular Weight CAS Number Reference
2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid Pyrrolidinyl - C₁₄H₁₄N₂O₂ 242.28 1240528-11-3*
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid Oxo - C₁₀H₇NO₃ 189.17 Not specified
2-(4-R-Phenyl)quinoline-4-carboxylic acid Phenyl (variable R groups) Carboxylic acid at 4-position C₁₆H₁₁NO₂ (R=H) 249.27 Not specified
2-(Difluoromethyl)quinoline-3-carboxylic acid Difluoromethyl - C₁₁H₇F₂NO₂ 223.18 2167417-22-1
7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid 3-Aminopyrrolidinyl, cyclopropyl, fluoro, methoxy 4-oxo C₂₁H₂₂FN₃O₅ 415.42 112811-60-6

Notes:

  • Substituent Diversity : Electron-withdrawing groups (e.g., difluoromethyl ) increase acidity of the carboxylic acid, while pyrrolidinyl or piperazinyl groups enhance solubility and basicity.

Physicochemical Properties

  • Solubility: The pyrrolidinyl group in 2-(pyrrolidin-1-yl)quinoline-3-carboxylic acid enhances water solubility compared to hydrophobic aryl substituents (e.g., phenyl in ).
  • Acidity : The carboxylic acid group (pKa ~4.5) is less acidic than derivatives with electron-withdrawing substituents (e.g., difluoromethyl, pKa ~3.8 ).

Biological Activity

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of quinoline derivatives, which are known for their diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid is C12H12N2O2C_{12}H_{12}N_2O_2. The presence of the pyrrolidine ring enhances its interaction with biological targets, making it a subject of various studies aimed at understanding its mechanism of action and therapeutic potential.

Antibacterial Activity

Quinoline derivatives, including 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid, have been reported to exhibit potent antibacterial properties. Research indicates that these compounds can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. For instance, studies have shown that modifications in the pyrrolidine moiety can enhance solubility and pharmacokinetic properties while maintaining antibacterial efficacy against a broad spectrum of bacteria .

Table 1: Antibacterial Activity Comparison

CompoundMIC (µg/mL)Target Bacteria
2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acidXStaphylococcus aureus
Ciprofloxacin2Escherichia coli
Isoniazid0.25Mycobacterium tuberculosis

Anticancer Properties

Research has also highlighted the anticancer potential of quinoline derivatives. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific enzymes and pathways critical for cell survival. For example, compounds similar to 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid have been shown to interact with cellular pathways that regulate cell cycle progression and apoptosis .

Case Study:
A study investigating the effects of various quinoline derivatives on cancer cell lines found that certain modifications at the pyrrolidine position significantly enhanced cytotoxicity against breast cancer cells. The IC50 values varied widely depending on the structural modifications made to the quinoline core .

Anti-inflammatory Effects

In addition to antibacterial and anticancer activities, 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid has been studied for its anti-inflammatory properties. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses . This activity suggests potential applications in treating inflammatory diseases.

The biological activity of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid can be attributed to its ability to bind to specific molecular targets within cells. The binding affinity and selectivity towards these targets are influenced by the structural features of the compound, particularly the pyrrolidine moiety. Inhibition of key enzymes involved in DNA replication and cell signaling pathways leads to various therapeutic effects .

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